molecular formula C23H29N3O3 B2475564 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 871561-99-8

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B2475564
CAS RN: 871561-99-8
M. Wt: 395.503
InChI Key: UAJJUVKGYZGRNV-UHFFFAOYSA-N
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Description

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
The exact mass of the compound N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research focuses on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share a chemical resemblance to the compound of interest. It explores their metabolic pathways in human and rat liver microsomes, highlighting the conversion to DNA-reactive products through complex metabolic activation pathways. The study underlines the importance of understanding the metabolic fate of these compounds for assessing their toxicological profiles and environmental impact (Coleman et al., 2000).

NMR Study of Benzimidazole Derivatives

This research involves the synthesis and structural determination of a novel benzimidazole derivative through NMR techniques. The study provides insights into the structural characteristics and potential chemical applications of benzimidazole compounds, which could be relevant for understanding the structural behavior and potential applications of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide (Li Ying-jun, 2012).

Green Synthesis of N-Substituted Benzimidazoles

This study explores the green synthesis of N-substituted benzimidazole derivatives and their evaluation against Methicillin-Resistant Staphylococcus aureus (MRSA). It highlights the potential of benzimidazole derivatives for developing new antimicrobial agents, indicating a possible area of application for similar compounds in addressing bacterial resistance (Chaudhari et al., 2020).

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

Another study focuses on the synthesis and characterization of benzimidazole derivatives with potential antimicrobial activities. The research findings could suggest applications for N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide in developing antimicrobial agents, considering its structural similarity to the studied derivatives (Salahuddin et al., 2017).

properties

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-5-18-11-9-10-17(3)23(18)26(16-29-6-2)22(27)14-25-20-13-8-7-12-19(20)24-21(25)15-28-4/h7-13H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJUVKGYZGRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide

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